molecular formula C4H8O B046151 Cyclobutanol CAS No. 2919-23-5

Cyclobutanol

Cat. No. B046151
CAS RN: 2919-23-5
M. Wt: 72.11 g/mol
InChI Key: KTHXBEHDVMTNOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutanol and related cyclobutane-containing compounds is often achieved through [2 + 2]-type cycloaddition reactions. These reactions can be intermolecular or intramolecular, leading to a wide range of cyclobutane derivatives with diverse biological activities and potential for biomimetic syntheses. The process involves complex synthetic strategies that aim to construct the cyclobutane core efficiently, demonstrating the compound's significance in natural product synthesis and the synthetic challenges it presents (Yang et al., 2022).

Molecular Structure Analysis

Cyclobutanol's molecular structure is characterized by a four-membered cyclobutane ring bearing a hydroxyl group. This structural feature is crucial for its chemical properties and reactivity. The cyclobutane ring imparts strain to the molecule, influencing its reactivity in chemical reactions. The presence of the hydroxyl group also makes cyclobutanol an alcohol, affecting its solubility, boiling point, and potential for further chemical modifications.

Chemical Reactions and Properties

Cyclobutanol participates in various chemical reactions typical of alcohols, such as substitution and elimination reactions, and can undergo transformations to form different functionalized cyclobutane derivatives. These reactions are often explored in the synthesis of natural products containing cyclobutane rings, where cyclobutanol may serve as a precursor or intermediate. The unique cyclobutane ring structure of cyclobutanol also influences its chemical properties, making it a subject of interest for studies on cyclobutane-containing natural products and their synthetic analogs (Sergeiko et al., 2008).

Physical Properties Analysis

The physical properties of cyclobutanol, such as melting point, boiling point, and solubility, are influenced by its compact cyclobutane ring and hydroxyl group. These properties are essential for determining cyclobutanol's behavior in different environments and its suitability for various applications. Understanding these physical properties is crucial for manipulating cyclobutanol in synthetic processes and for its storage and handling.

Chemical Properties Analysis

Cyclobutanol's chemical properties are defined by its reactivity and stability. The strained cyclobutane ring makes cyclobutanol reactive in certain types of chemical reactions, such as ring-opening reactions. However, the hydroxyl group also imparts typical alcohol reactivity, allowing for a range of transformations. These chemical properties are critical for the design of synthetic strategies involving cyclobutanol and for exploiting its potential in the synthesis of complex molecules.

For more in-depth insights and examples of cyclobutanol synthesis and its applications, refer to the literature (Yang et al., 2022; Sergeiko et al., 2008).

Scientific Research Applications

  • Synthesis of Substituted Ketones : Cyclobutanols are used as precursors for the preparation of β-substituted ketones through radical-mediated ring-opening functionalization. This process can involve fluorination, chlorination, bromination, or azidation (Ren & Zhu, 2016).

  • Drug Development : Cyclobutanols are utilized in drug candidates to improve various factors such as preventing cis/trans-isomerization, increasing metabolic stability, and directing key pharmacophore groups (van der Kolk et al., 2022).

  • Synthesis of Pestalotiopsin A : They serve as a precursor in the synthesis of pestalotiopsin A via zirconocene-mediated ring contraction (Dong et al., 2006).

  • Alkaloid Synthesis : Cyclobutane-containing alkaloids, which include cyclobutanols, have been found to have antimicrobial, antibacterial, antitumor, and other activities, making them an important source for drug discovery (Sergeiko et al., 2008).

  • Photorearrangement of α-Cyclopropyl Ketone : Cyclobutanols are used in the novel photorearrangement of α-Cyclopropyl Ketone to β-Unsaturated Ketone (Osuka et al., 1987).

  • Antibacterial Activity : Cyclobutanol-containing dipeptides, such as (1S,2S)-1-hydroxy-2-[(S)-valylamino]cyclobutane-1-acetic acid, have shown enhanced antibacterial activity (Baldwin et al., 1986).

  • Synthesis of Butyrophenone Derivatives : Cyclobutanones, which can be derived from cyclobutanols, react with arylboronic acids in the presence of a rhodium complex to produce butyrophenone derivatives (Matsuda et al., 2004).

  • Catellani Termination Reaction : Cyclobutanol ring-opening in the Catellani termination reaction leads to high yields and broad substrate scope for polysubstituted aromatic hydrocarbons (Wang et al., 2021).

  • Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) : Cycloalkanols like cyclobutanols are precursors for the synthesis of distally substituted alkyl ketones and PAHs (Wu & Zhu, 2018).

  • Anticancer and Antimicrobial Properties : Cyclobutane-containing alkaloids exhibit antimicrobial, antibacterial, anticancer, and other activities (Dembitsky, 2007).

  • Functionalized 1,2-Dioxanes Synthesis : Cyclobutanols undergo oxidative ring expansion to give 1,2-dioxanols, which can be modified to create functionalized 1,2-dioxanes (López et al., 2020).

  • SmI2-mediated Radical Cyclizations : These cyclizations result in excellent diastereocontrol and a versatile handle for further manipulation (Harb et al., 2010).

  • Phase Transitions and Molecular Conformation Changes : Cyclobutanol undergoes phase transitions and molecular conformation changes based on temperature (Cheng et al., 2015).

  • Selective cine-arylation of tert-cyclobutanols : This process is enabled by nickel catalysis and leads to unusual site-selectivity at the C3-position of tert-cyclobutanols (Hu et al., 2021).

  • Enantioselective Synthesis of Indanols : This is achieved from tert-cyclobutanols using a rhodium-catalyzed C-C/C-H activation sequence (Seiser et al., 2009).

  • Study of Temperature-Dependent Phase Transformation : The phase transformation of cyclobutanol is studied through Raman spectra (Zhang et al., 2016).

  • Synthesis of Cyclobutanol : It can be synthesized by hydrolysis of cyclobutyl cyclobutanecarboxylate or electrolysis of potassium cyclobutanecarboxylate (Roberts & Simmons, 1951).

Safety And Hazards

Cyclobutanol is a highly flammable liquid and vapor . It is advised to keep away from heat, sparks, open flames, and hot surfaces . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . When inhaled or ingested, cyclobutanol may cause irritation and other health problems .

Relevant Papers

  • "Thermal and dielectric studies on orientationally disordered crystal: cyclobutanol" .
  • "Recent advances in the total synthesis of cyclobutane-containing natural products" .
  • "Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization" .

properties

IUPAC Name

cyclobutanol
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InChI

InChI=1S/C4H8O/c5-4-2-1-3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHXBEHDVMTNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5062712
Record name Cyclobutanol
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Molecular Weight

72.11 g/mol
Source PubChem
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Physical Description

Colorless liquid; [MSDSonline]
Record name Cyclobutanol
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Product Name

Cyclobutanol

CAS RN

2919-23-5
Record name Cyclobutanol
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Record name Cyclobutanol
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Synthesis routes and methods

Procedure details

The processes so far described for the oxidation of cyclobutanol to cyclobutanone use customary oxidizing agents in organic synthesis. A comparison of the existing oxidation methods is given in DE 199 10 464. In general, these are oxidations carried out in homogeneous systems from which the desired cyclobutanone first has to be isolated by extraction or the like. These processes generally lead to large amounts of waste and also to high burdens of toxic reagents, for example when using CrO3/oxalic acid according to Org. Synth. 1981, 60, 20–25. In this process, the direct oxidation of the solution of cyclobutanol in aqueous hydrochloric acid obtained from the isomerization of cyclopropylmethanol is described. For the conversion of 49.5 g of cyclopropylmethanol (results in 14–16 g of cyclobutanone, yield 31–35%), approximately 1.2 l of strongly acidic, chromium-containing wastewater is formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclobutanol
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Cyclobutanol
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Citations

For This Compound
5,090
Citations
PA McGregor, DR Allan, S Parsons… - … Section B: Structural …, 2005 - scripts.iucr.org
… At temperatures below 220 K, cyclobutanol crystallizes in the Aba2 space group (Z′ = 2) … -temperature and high-pressure structures of cyclobutanol reveals that the change in structure …
Number of citations: 21 scripts.iucr.org
J Rocek, AE Radkowsky - Journal of the American Chemical …, 1973 - ACS Publications
… Using an induced chromic acid oxidation of cyclobutanol by vanadium-(… cyclobutanol (34.6 keal/mol) and cyclobutanone (21.9 keal/mol). From these values it is shown that cyclobutanol …
Number of citations: 124 pubs.acs.org
R Ren, Z Wu, Y Xu, C Zhu - Angewandte Chemie International …, 2016 - Wiley Online Library
… Compared to cyclopropanol, ring-opening of cyclobutanol is more challenging owing to a … thus stabilizes cyclobutanol. Methods for cleavage of the C−C bond of cyclobutanol include: a) …
Number of citations: 169 onlinelibrary.wiley.com
P Natho, LAT Allen, AJP White… - The Journal of Organic …, 2019 - ACS Publications
Advances in the transition-metal-free cyclobutanol ring expansion to 4-tetralones under N-bromosuccinimide mediation are described. We have expanded the scope of this ring …
Number of citations: 24 pubs.acs.org
JN Macdonald, D Norbury, J Sheridan - Spectrochimica Acta Part A …, 1978 - Elsevier
The gas phase microwave spectra of cyclobutanol and cyclobutanol-OD have been studied in the frequency range 14–40 GHz. The most stable rotamer is probably trans equatorial with …
Number of citations: 17 www.sciencedirect.com
JR Durig, WH Green - Spectrochimica Acta Part A: Molecular Spectroscopy, 1969 - Elsevier
… of cyclobutanol, α-cyctobutanol-d 1 , β,β,β',β'-cyclobutanol-d 4 and α,β,β,β',β'-cyclobutanol-d … The far-infrared spectra of cyclobutanol and cyclobutanol-d 4 vapor have been recorded to …
Number of citations: 37 www.sciencedirect.com
K Meyer, J Rocek - Journal of the American Chemical Society, 1972 - ACS Publications
… cyclobutanol oxidation. The results of this study support the contention that oxidation of cyclobutanol … These results are discussed in terms of the uniquereactivity of cyclobutanol toward …
Number of citations: 94 pubs.acs.org
FF Stewart, PW Jennings - Journal of the American Chemical …, 1991 - ACS Publications
5d RH Se R-Me “(a) NjCHCOOEt, Rh (II), room temperature 12 h, 95%;(b) LAH, 63%;(c) kinetic resolution Pt (II) 93%;(d) H+, ROH (R= H, Me, OHC),(70-80%);(e) P (OMe) 3, 100%;(0 heat…
Number of citations: 7 pubs.acs.org
S Tanaka, S Tomariguchi, K Saito… - Israel journal of …, 1996 - Wiley Online Library
The thermal decomposition of cyclobutanol has been investigated behind incident and reflected shock waves at temperatures between 950 K and 1450 K in the total density region (1.5 …
Number of citations: 1 onlinelibrary.wiley.com
LA Paquette, GD Parker, T Tei… - The Journal of Organic …, 2007 - ACS Publications
d-Glyceraldehyde acetonide has been used as the starting point for accessing the enantiomeric cyclobutanols 11 in optically pure condition. The dextrorotatory enantiomer has been …
Number of citations: 37 pubs.acs.org

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